2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

Catalog No.
S2756724
CAS No.
155616-87-8
M.F
C14H14ClNO2
M. Wt
263.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Aminomethyl)phenyl]benzoic acid hydrochlorid...

CAS Number

155616-87-8

Product Name

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

IUPAC Name

2-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H

InChI Key

VNIOPDNGNIUFEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O.Cl

solubility

not available

Potential as a Precursor in Organic Synthesis:

-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride (2-APBA;HCl) possesses a versatile chemical structure containing both an aromatic ring and a functional group (carboxyl and amine). This combination makes it a potential precursor for the synthesis of various organic molecules. Studies have explored its utilization in the preparation of:

  • Heterocyclic compounds: 2-APBA;HCl can serve as a building block for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds possess diverse applications in medicinal chemistry and materials science [].
  • Functionalized aromatic molecules: The presence of the amine group allows for further functionalization through various coupling reactions, leading to the development of new aromatic molecules with desired properties [].

Investigation in Medicinal Chemistry:

The structural features of 2-APBA;HCl have prompted its investigation for potential applications in medicinal chemistry. Research has focused on:

  • Antimicrobial activity: Studies have evaluated the potential of 2-APBA;HCl and its derivatives against various bacterial and fungal strains. While some studies have shown promising results, further research is needed to determine the effectiveness and mechanism of action [, ].
  • Enzyme inhibition: The molecule's structure might enable it to interact with specific enzymes, potentially leading to the development of new drugs. However, further investigation is needed to explore this potential application [].

Material Science Applications:

The aromatic and functional groups in 2-APBA;HCl suggest potential applications in material science. Research has explored its use in:

  • Organic electronics: The molecule's structure could allow for its incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic solar cells [].
  • Polymers: 2-APBA;HCl might serve as a monomer for the synthesis of new functional polymers with desirable properties, such as conductivity or thermal stability [].

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known by its IUPAC name, is a chemical compound with the molecular formula C14H14ClNO2C_{14}H_{14}ClNO_2 and a molecular weight of 263.72 g/mol. This compound features a benzoic acid moiety substituted with an aminomethyl group at the para position of the phenyl ring. It is primarily utilized in research settings and is not intended for therapeutic or veterinary use . The compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in various applications.

The chemical behavior of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride can be explored through several key reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with bases.
  • Nucleophilic Substitution: The aminomethyl group may undergo nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: The compound can engage in condensation reactions, particularly with aldehydes or ketones, to form more complex molecules.

These reactions are fundamental for modifying the compound's structure for specific research applications.

Research indicates that 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and its role in modulating various biological pathways. In particular, compounds with similar structures have shown promise in inhibiting certain enzymes involved in inflammatory processes, suggesting potential therapeutic applications in managing inflammatory diseases .

Several synthesis methods have been reported for producing 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride:

  • Direct Amination: Starting from benzoic acid derivatives, amination can be performed using suitable amine sources under acidic conditions.
  • Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound followed by subsequent amination.
  • Multi-step Synthesis: A more complex route may involve multiple synthetic steps, including protection-deprotection strategies to achieve the desired functional groups.

These methods allow for the tailoring of the compound's properties based on specific research needs.

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride finds utility in various fields:

  • Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting inflammation and other diseases.
  • Chemical Biology: The compound is used in studies exploring enzyme inhibition and receptor interactions.
  • Material Science: Its properties may be leveraged in developing novel materials or coatings with specific functionalities .

Interaction studies involving 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate biological activity and potency against specific targets.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride, each possessing unique characteristics:

Compound NameCAS NumberKey Features
4-Aminobenzoic Acid150-13-0Simple structure; used as a dye intermediate.
2-Aminobenzoic Acid95-14-7Exhibits antibacterial properties.
N-(4-Aminobenzyl)benzamide102-97-6Potential anticancer activity; more complex structure.
3-(Aminomethyl)benzoic Acid2040-28-6Related to neurotransmitter activity; simpler analog.

These compounds are often compared based on their biological activity, synthesis methods, and potential applications, highlighting the unique attributes of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride within this context .

Dates

Last modified: 04-14-2024

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